![molecular formula C7H3BrN2O4 B3214901 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1154906-65-6](/img/structure/B3214901.png)
6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
“6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C7H3BrN2O4 . It has a molecular weight of 259.02 .
Synthesis Analysis
The synthesis of this compound is complex and typically involves multiple reaction steps . A basic synthesis method starts with 2,3-dihydro-1,3-dioxane as the starting material, followed by acid-catalyzed reactions, amide reactions, and bromination reactions .Physical And Chemical Properties Analysis
The compound is likely a solid under normal conditions . Other physical and chemical properties such as solubility, boiling point, and storage conditions are not specified in the search results .Mechanism of Action
The mechanism of action of 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is not well understood, but it is believed to involve the interaction of the compound with various biological targets in the body. This compound has been shown to interact with certain enzymes and receptors, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that this compound can inhibit the growth of certain cancer cells and has anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one in laboratory experiments is its relative ease of synthesis and availability. However, this compound is also known to be unstable under certain conditions, which can limit its use in certain experiments. Additionally, this compound is known to be toxic in high concentrations, which can pose a risk to researchers working with the compound.
Future Directions
There are a number of potential future directions for research on 6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one. One area of interest is the development of new organic electronic devices using this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
6-Bromo-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transporting properties, making it an ideal material for use in organic electronic devices such as transistors and solar cells.
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-nitro-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O4/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJRACAEGLWOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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